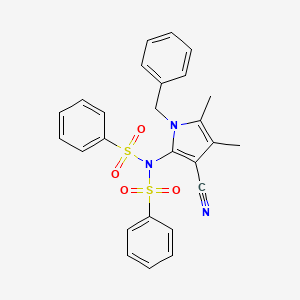
2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antiviral Activity
A study on the synthesis and antiviral activity of thiadiazole sulfonamides revealed that certain compounds exhibited anti-tobacco mosaic virus activity. This research demonstrates the potential of thiadiazole derivatives in the development of antiviral agents (Chen et al., 2010).
Corrosion Inhibition
Thiadiazole derivatives have been investigated for their corrosion inhibition performance on iron. Quantum chemical and molecular dynamics simulation studies provided insights into the inhibition mechanisms and the interaction strength between metal surfaces and these molecules, suggesting their effectiveness in protecting metals from corrosion (Kaya et al., 2016).
Material Science
In material science, thiadiazole compounds have been utilized in the development of new materials. For example, research on the structural properties of a thiadiazole compound provided valuable insights for designing materials with potential applications in nonlinear optics (NLO) (Kerru et al., 2019).
Organic Synthesis
The reaction of sulfur dichloride with nitriles in the presence of a Lewis acid to form 1,2,4-thiadiazoles showcases the role of thiadiazole derivatives in organic synthesis. This process highlights the versatility of thiadiazole derivatives in synthesizing complex heterocyclic compounds (Komatsu et al., 1983).
properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2S2/c15-8-5-6-9(11(17)7-8)13-14(21-19-18-13)20-12-4-2-1-3-10(12)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTWFKUQYGVSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2692375.png)

![1-Iodo-3-methylbicyclo[1.1.1]pentane](/img/structure/B2692378.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2692379.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(pyridin-4-yl)azepan-1-yl]propan-1-one](/img/structure/B2692380.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2692383.png)
![6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692384.png)




![Dimethyl 5-(4-tert-butylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2692396.png)
